molecular formula C10H14N2O2 B12668360 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane CAS No. 93776-85-3

1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane

Cat. No.: B12668360
CAS No.: 93776-85-3
M. Wt: 194.23 g/mol
InChI Key: RLAUGOOVNMKKCB-UHFFFAOYSA-N
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Description

1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two isocyanate groups attached to a cyclohexane ring, which makes it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reduction of starting materials such as p-cresol with hydrogen and Raney nickel, followed by oxidation with sodium hypochlorite solution mediated by TEMPO, oximation with hydroxylamine hydrochloride, and subsequent reduction by zinc .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the isocyanate groups, leading to the formation of amines or other derivatives.

    Substitution: The isocyanate groups can participate in substitution reactions with nucleophiles, resulting in the formation of ureas, carbamates, and other compounds.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, TEMPO.

    Reduction: Hydrogen, Raney nickel, zinc.

    Substitution: Various nucleophiles such as amines, alcohols.

Major Products Formed: The major products formed from these reactions include amines, ureas, carbamates, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane involves its reactivity with nucleophiles, leading to the formation of stable products. The isocyanate groups react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. These reactions are facilitated by the electrophilic nature of the isocyanate groups, which readily react with nucleophiles under appropriate conditions .

Comparison with Similar Compounds

  • 1-Isocyanato-4-methylbenzene
  • 1-Isocyanatomethyl-4-methoxybenzene
  • 4,4’-Methylenebis(cyclohexyl isocyanate)

Comparison: 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane is unique due to its dual isocyanate groups attached to a cyclohexane ring, which imparts distinct reactivity and stability compared to similar compounds. For instance, 1-Isocyanato-4-methylbenzene has a simpler structure with only one isocyanate group, while 4,4’-Methylenebis(cyclohexyl isocyanate) has a more complex structure with two isocyanate groups on different cyclohexane rings .

Properties

CAS No.

93776-85-3

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane

InChI

InChI=1S/C10H14N2O2/c1-10(12-8-14)4-2-9(3-5-10)6-11-7-13/h9H,2-6H2,1H3

InChI Key

RLAUGOOVNMKKCB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CN=C=O)N=C=O

Origin of Product

United States

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